molecular formula C12H10FNO2 B1591126 Ethyl 5-fluoroquinoline-3-carboxylate CAS No. 352521-49-4

Ethyl 5-fluoroquinoline-3-carboxylate

Cat. No.: B1591126
CAS No.: 352521-49-4
M. Wt: 219.21 g/mol
InChI Key: IICZQOSGGGOLIB-UHFFFAOYSA-N
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Description

Ethyl 5-fluoroquinoline-3-carboxylate is a fluorinated quinoline derivative characterized by a fluorine substituent at position 5 of the quinoline ring and an ethyl ester group at position 2. Quinoline derivatives are widely studied for their pharmacological and material science applications, with substituent positions and electronic properties significantly influencing reactivity, solubility, and bioactivity.

Properties

CAS No.

352521-49-4

Molecular Formula

C12H10FNO2

Molecular Weight

219.21 g/mol

IUPAC Name

ethyl 5-fluoroquinoline-3-carboxylate

InChI

InChI=1S/C12H10FNO2/c1-2-16-12(15)8-6-9-10(13)4-3-5-11(9)14-7-8/h3-7H,2H2,1H3

InChI Key

IICZQOSGGGOLIB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=C(C=CC=C2F)N=C1

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC=C2F)N=C1

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Analogues

The following table summarizes structurally related quinoline derivatives and their distinguishing features:

Compound Name Substituent Positions Molecular Formula Molecular Weight Key Features
Ethyl 5-fluoroquinoline-3-carboxylate F (C5), COOEt (C3) C₁₂H₁₀FNO₂ 219.21 g/mol Fluorine at C5 enhances electronic effects; ester group at C3 increases lipophilicity .
Ethyl 7-fluoroquinoline-3-carboxylate F (C7), COOEt (C3) C₁₂H₁₀FNO₂ 219.21 g/mol Fluorine at C7 alters electron distribution; potential differences in bioactivity .
Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate F (C6), OH (C4), COOEt (C3) C₁₂H₁₀FNO₃ 235.21 g/mol Hydroxy group at C4 increases polarity; may reduce membrane permeability vs. non-hydroxylated analogues .
Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate CF₃O (C8), OH (C4), COOEt (C3) C₁₃H₁₀F₃NO₄ 317.22 g/mol Trifluoromethoxy group at C8 enhances steric bulk and electron-withdrawing effects .
Ethyl 5-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate Cl (C5), F (C8), OH (C4), COOEt (C3) C₁₂H₉ClFNO₃ 269.66 g/mol Chlorine at C5 increases halogen bonding potential; dual halogen substituents may improve antimicrobial activity .

Electronic and Steric Effects

  • Fluorine Position: The fluorine atom at C5 (target compound) vs. C7 (Ethyl 7-fluoroquinoline-3-carboxylate) alters electron density distribution. Fluorine at C5 may enhance resonance stabilization of the quinoline ring, influencing reactivity in electrophilic substitution reactions .
  • Hydroxy vs.
  • Trifluoromethoxy vs. Fluoro : The CF₃O group at C8 introduces steric hindrance and stronger electron-withdrawing effects compared to fluorine, which could modulate interactions with biological targets .

Hydrogen Bonding and Crystallography

  • Fluorine at C5 in this compound may participate in weak hydrogen bonds (C–H···F interactions), influencing crystal packing and stability .
  • In contrast, hydroxy-containing analogues (e.g., Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate) form stronger O–H···O/N bonds, leading to distinct crystalline architectures .
  • Computational tools like SHELX have been critical in resolving such structural nuances, particularly in analyzing torsion angles and ring puckering (e.g., C8–C16–O3–C7 in related esters ) .

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